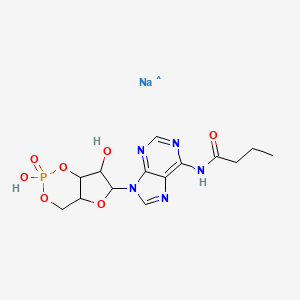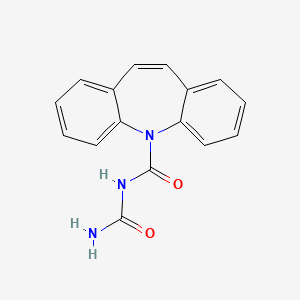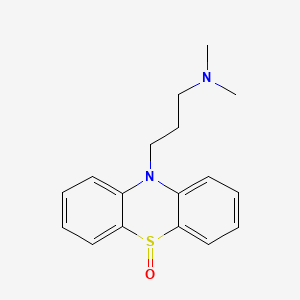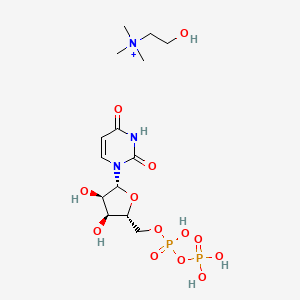
Unii-WC177dto9Q
Descripción general
Descripción
The substance identified by UNII “WC177dto9Q” is Doxylamine, specifically the ®-enantiomer . It is a chemical compound with the molecular formula C17H22N2O .
Molecular Structure Analysis
The InChIKey for Doxylamine ®-enantiomer is HCFDWZZGGLSKEP-QGZVFWFLSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can include aspects such as its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, the search results did not provide specific information on the physical and chemical properties of Doxylamine ®-enantiomer .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Doxylamine succinate, a form of Doxylamine, is used in the pharmaceutical industry as an antihistaminic drug and antimuscarinic agent . It is used to treat insomnia and allergy symptoms and is used with pyridoxine in the treatment of nausea and vomiting in pregnancy .
Analytical Chemistry
Doxylamine succinate is used in analytical chemistry. A stability-indicating HPLC method has been developed for the quantification of doxylamine succinate in bulk and pharmaceutical dosage form .
Electrochemical Analysis
A green and sensitive electrochemical carbon paste electrode that has been chemically modified with zirconium dioxide and multi-walled carbon nanotubes has been developed for estimation of pyridoxine HCl (PYR) and doxylamine succinate (DOX) using the square wave voltammetric technique .
Degradation Studies
Doxylamine succinate has been used in degradation studies. The drug was subjected to different stress conditions like acid, base, neutral, hydrolysis, oxidation, photolysis, and thermal degradation .
Water Treatment Research
Doxylamine, an antihistaminic pharmaceutical, is a precursor of NDMA and has been shown to form NDMA in the presence of chloramine. This property has been studied during chloramination in water treatment research .
Safety and Hazards
The safety and hazards associated with a substance can depend on various factors such as its toxicity, reactivity, and potential for causing harm to humans or the environment. Unfortunately, the search results did not provide specific information on the safety and hazards of Doxylamine ®-enantiomer .
Mecanismo De Acción
Target of Action
Doxylamine, also known as UNII-WC177DTO9Q, primarily targets the histamine H1 receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of sleep-wake cycles .
Mode of Action
Doxylamine acts by competitively inhibiting histamine at H1 receptors . This means it prevents histamine from binding to these receptors, thereby reducing or eliminating the effects of histamine on target cells . It also has substantial sedative and anticholinergic effects , which contribute to its use in treating insomnia and allergy symptoms .
Biochemical Pathways
The primary biochemical pathway affected by doxylamine is the histaminergic pathway . By blocking the H1 receptors, doxylamine disrupts the normal functioning of this pathway, leading to reduced allergic responses and sedation . The exact downstream effects can vary depending on the specific context, but they generally involve a decrease in allergic symptoms and an increase in sleepiness .
Pharmacokinetics
Doxylamine exhibits an oral bioavailability of 24.7% . It is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP2C9 . The elimination half-life of doxylamine is approximately 10-12 hours , meaning that it takes this amount of time for the concentration of the drug in the body to decrease by half. It is excreted in the urine (60%) and feces (40%) .
Result of Action
The molecular and cellular effects of doxylamine’s action primarily involve the reduction of histamine-mediated responses . This can lead to a decrease in allergy symptoms, such as sneezing, runny nose, and watery eyes . Additionally, the sedative effects of doxylamine can help induce sleep in individuals suffering from insomnia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of doxylamine. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, the pH of the environment can impact the ionization state of doxylamine, potentially affecting its absorption and distribution . It’s also worth noting that certain environmental contaminants can interact with doxylamine, influencing its degradation and removal from wastewater .
Propiedades
IUPAC Name |
N,N-dimethyl-2-[(1R)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFDWZZGGLSKEP-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391849-33-4 | |
| Record name | Doxylamine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391849334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOXYLAMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC177DTO9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



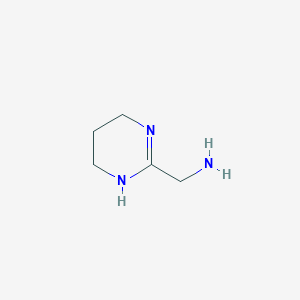
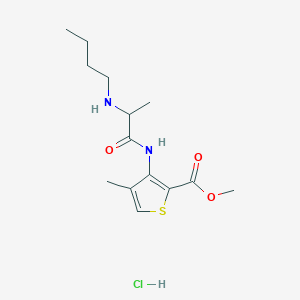

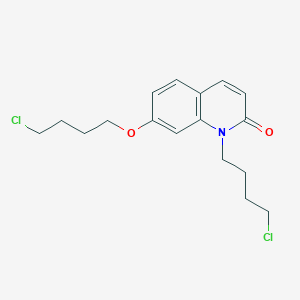
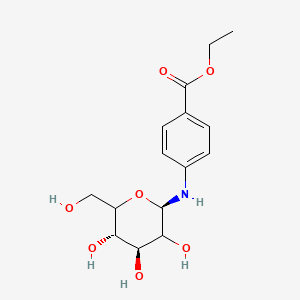
![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)
